Superior Inhibition of LPS‑Induced NO Production vs. Cochliodone B in RAW 264.7 Macrophages
In a head‑to‑head comparison using LPS‑stimulated RAW 264.7 macrophages, Cochliodone A inhibited nitric oxide (NO) production with an IC50 of 1.8 μM, whereas its closest structural analog Cochliodone B exhibited an IC50 of 8.9 μM [1]. This represents a 4.9‑fold greater potency for Cochliodone A under identical assay conditions (24 h incubation, Griess reagent detection) [1].
| Evidence Dimension | Inhibition of LPS‑induced NO production (IC50) |
|---|---|
| Target Compound Data | 1.8 μM |
| Comparator Or Baseline | Cochliodone B: 8.9 μM |
| Quantified Difference | 4.9‑fold more potent (Cochliodone A IC50 = 20.2% of Cochliodone B IC50) |
| Conditions | RAW 264.7 murine macrophages stimulated with 1 μg/mL LPS for 24 h; NO measured by Griess reagent |
Why This Matters
For researchers requiring low‑micromolar suppression of inflammatory NO production without switching to non‑selective steroids, Cochliodone A delivers nearly 5× the potency of its direct analogue in the same cell model.
- [1] Chen, S.; Liu, Y.; Zhang, Q.; et al. Cochliodone A, a new anti-inflammatory polyketide from the fungus Cochliobolus lunatus. Fitoterapia 2016, 115, 1–5. DOI: 10.1016/j.fitote.2016.09.008 View Source
